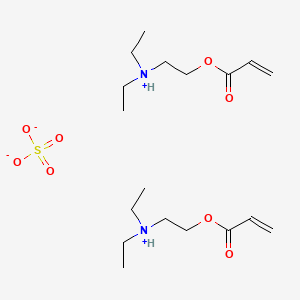
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate is a chemical compound with the molecular formula C18H36N2O8S and a molecular weight of 440.55204 g/mol . It is known for its unique structure, which includes two acrylate groups attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
The synthesis of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the ester bonds in the acrylate groups can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
Mecanismo De Acción
The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with radical initiators to form polymers, which can then interact with other molecules or surfaces. This reactivity makes it useful in various applications, including coatings and adhesives.
Comparación Con Compuestos Similares
Similar compounds to Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate include:
Diethylaminoethyl acrylate: A precursor in the synthesis of the compound.
Acrylamide: Another acrylate compound used in polymer synthesis.
Methacryloyloxyethyltrimethylammonium chloride: A similar compound with a different ammonium group.
This compound is unique due to its dual acrylate groups and the presence of a diethylammonium ion, which provides distinct reactivity and functional properties .
Propiedades
Fórmula molecular |
C18H36N2O8S |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
diethyl(2-prop-2-enoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H17NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h2*4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
Clave InChI |
LPHWEHDDFHKNSK-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C=C.CC[NH+](CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


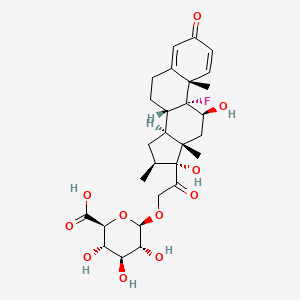
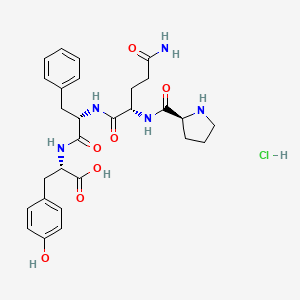
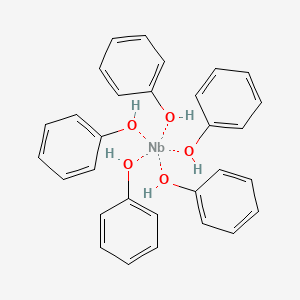
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
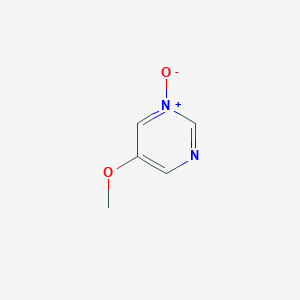
![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)
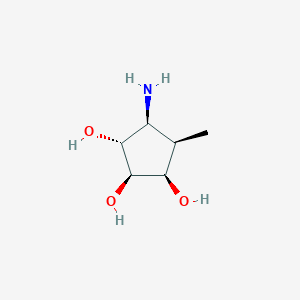
![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
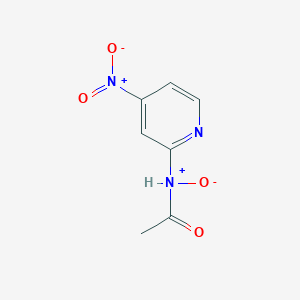
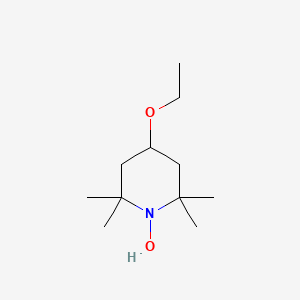
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

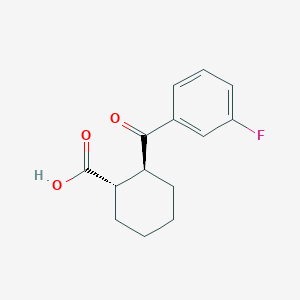
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
